N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-ethylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2.ClH/c1-2-32(29,30)19-10-8-18(9-11-19)23(28)26-24-21(14-25)20-12-13-27(16-22(20)31-24)15-17-6-4-3-5-7-17;/h3-11H,2,12-13,15-16H2,1H3,(H,26,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACLXHINFKCWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(ethylsulfonyl)benzamide hydrochloride is a complex organic compound with potential biological activities. Its unique structure incorporates a thieno[2,3-c]pyridine moiety, which is of significant interest in medicinal chemistry due to its diverse pharmacological properties. This article explores the biological activity of this compound based on existing literature and research findings.
Molecular Structure
- Molecular Formula : C26H26N4O3S2
- Molecular Weight : 506.64 g/mol
- CAS Number : 524683-31-6
Structural Characteristics
The compound features several functional groups that contribute to its reactivity and biological activity:
- Thieno[2,3-c]pyridine Core : This fused ring system is associated with various biological activities.
- Cyano Group : Known for enhancing the reactivity of organic compounds.
- Sulfonamide Moiety : Often linked to antibacterial and antitumor activities.
Research indicates that compounds similar to this compound may exhibit their biological effects through the inhibition of specific kinases. For instance, studies have shown that related thieno derivatives can act as inhibitors of Jun N-terminal kinases (JNKs), which play a crucial role in cellular stress responses and apoptosis .
Pharmacological Studies
- Inhibition of JNK Kinases :
- Phenylethanolamine N-Methyltransferase (PNMT) Inhibition :
Case Study 1: JNK Inhibition
A study explored a series of thieno derivatives that inhibited JNK pathways. The compounds were evaluated for their selectivity and potency using in vitro assays. The results indicated that modifications to the thieno structure significantly impacted inhibitory activity against JNK kinases.
Case Study 2: Antitumor Activity
Another investigation assessed the antitumor properties of thieno derivatives in various cancer cell lines. The results suggested that these compounds could induce apoptosis through the activation of stress-related pathways.
Biological Activity Summary Table
| Compound Name | Target Enzyme | pIC50 Value | Biological Effect |
|---|---|---|---|
| N-(6-benzyl-3-cyano...) | JNK2/JNK3 | 6.5 - 6.7 | Inhibition |
| Tetrahydrothieno... | PNMT | Not specified | Inhibition |
Structural Comparison Table
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| N-(6-benzyl...) | C26H26N4O3S2 | 506.64 g/mol |
| Related Thieno Derivative | C18H20N4S | 324.44 g/mol |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to CS-0309467 (CAS 2306268-61-9, ), a pyridine-benzodioxin derivative with distinct functional groups:
Key Differences and Implications
Core Heterocycles: The thienopyridine core in the target compound introduces sulfur, which may influence electronic properties and metabolic pathways compared to the oxygen-dominated benzodioxin in CS-0309465. Sulfur-containing heterocycles often exhibit stronger receptor binding due to polarizability .
Functional Groups: The ethylsulfonyl group in the target is a strong electron-withdrawing group, enhancing hydrogen-bond acceptor capacity compared to the methoxy group in CS-0309466. This could improve target affinity in enzymatic or receptor-based interactions.
Molecular Weight and Solubility :
- The higher molecular weight (~500 g/mol) of the target compound may limit passive diffusion across membranes, but the hydrochloride salt mitigates this by improving solubility. CS-0309467 (391 g/mol) lacks ionizable groups, suggesting lower bioavailability despite its smaller size .
Research Findings and Limitations
Experimental Data Gaps
Computational and Crystallographic Insights
- The SHELX software suite () is widely used for small-molecule crystallography. If applied to the target compound, it could elucidate conformational differences from analogs, aiding in structure-activity relationship (SAR) studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
